molecular formula C23H26N2O5S B2944215 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide CAS No. 1448053-23-3

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide

Cat. No.: B2944215
CAS No.: 1448053-23-3
M. Wt: 442.53
InChI Key: IPICFTNKMZCFKR-UHFFFAOYSA-N
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Description

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a bicyclic heptane ring, a furan ring, and an indole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the furan ring: This step often involves a Friedel-Crafts acylation reaction to attach the furan ring to the indole moiety.

    Sulfonamide formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(7,7-dimethyl-2-oxobicyclo[22

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • **1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
  • **this compound

Uniqueness

The uniqueness of 1-(7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide lies in its complex structure, which combines multiple functional groups and ring systems

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-22(2)16-7-9-23(22,20(26)12-16)14-31(28,29)24-17-6-5-15-8-10-25(18(15)13-17)21(27)19-4-3-11-30-19/h3-6,11,13,16,24H,7-10,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPICFTNKMZCFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CO5)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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